9,10-Di(trimethylsilylethynyl)anthracene

説明

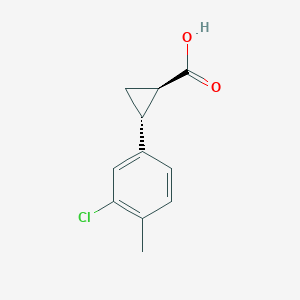

9,10-Di(trimethylsilylethynyl)anthracene (DTEA) is a highly conjugated organic compound that is widely used in materials science and industry. It is a novel organic photocatalyst .

Synthesis Analysis

The synthesis of this compound involves several steps. The crude product is purified by column chromatography, eluted with hexane until the first fraction is collected, thereafter with DCM (Rf = 0.57 in DCM) to yield a light yellow powder .Molecular Structure Analysis

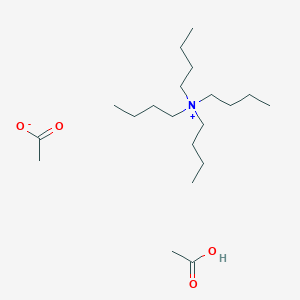

The molecular formula of this compound is C24H26Si2. The molecular weight is 370.6 g/mol.Chemical Reactions Analysis

This compound is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .科学的研究の応用

Synthesis and Spectral Properties

- Synthesis Techniques : A study by Hu Xiao-li (2010) described the synthesis of 9,10-Bis(trimethylsilylethynyl) anthracene through a coupling reaction involving dibromoanthracene, dibromobenzene, and trimethylsilylethyne, using palladium and copper as catalysts. The study also explored UV fluorescence spectral properties and interactions with other chemicals (Hu Xiao-li, 2010).

Reactivity and Chromophore Development

- Chromophore Synthesis : Anthony F. Hill and Benjamin J. Frogley (2023) investigated 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene, highlighting its availability from anthraquinone and its use as a building block via desilylation and palladium-mediated C–C coupling processes (Hill & Frogley, 2023).

Electronic and Optical Properties

Liquid Crystal Behavior : R. Giménez, M. Piñol, and J. Serrano (2004) found that certain low-molecular-weight 9,10-disubstituted anthracenes exhibit liquid crystalline behavior and nematic mesomorphism. Their study also evaluated these compounds for potential use in emissive devices (Giménez, Piñol, & Serrano, 2004).

Photocatalysis : A study by Naoki Noto et al. (2018) highlighted the use of 9,10-bis(di(p-tert-butylphenyl)amino)anthracene as a photocatalyst for radical fluoroalkylation under visible light, indicating its potential in developing new photocatalytic processes (Noto et al., 2018).

Molecular Interaction Studies

- Photodimerisation and Molecular Behavior : Jan-Hendrik Lamm et al. (2014) studied the behavior of bis- and tris[(trimethylsilyl)ethynyl]anthracenes towards UV irradiation, noting photodimerisation in some cases, which has implications for molecular interactions and material science applications (Lamm et al., 2014).

Potential in Electronic Applications

- Electroluminescent Materials : S. R. Sarsah et al. (2013) synthesized electroluminescent 9,10-diaryl anthracenes, demonstrating their promise as host and hole-transporting materials in organic light-emitting diodes (OLEDs), particularly for blue OLEDs due to their high thermal stability and wide band gap (Sarsah et al., 2013).

作用機序

Target of Action

9,10-Di(trimethylsilylethynyl)anthracene, also known as 9,10-Bis((trimethylsilyl)ethynyl)anthracene, is a highly conjugated organic compound . It is primarily used in materials science and industry . The compound’s primary target is the generation of free radicals during polymerization via irradiated photoredox catalysis .

Mode of Action

The compound interacts with its targets through a process known as photodimerisation . Upon UV irradiation, the compound undergoes a photodimerisation reaction . This reaction is completely thermally reversible .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the generation of free radicals during polymerization . The compound’s interaction with UV light triggers a series of reactions that lead to the formation of free radicals . These radicals can then participate in various biochemical reactions, including polymerization .

Pharmacokinetics

Given its use in materials science and industry, it is likely that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are highly dependent on the specific conditions of its use .

Result of Action

The primary result of the compound’s action is the generation of free radicals during polymerization . These radicals can then participate in various biochemical reactions, leading to the formation of new compounds . In addition, the compound’s photodimerisation reaction upon UV irradiation is completely thermally reversible .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . For instance, the compound’s photodimerisation reaction is triggered by UV irradiation . Furthermore, the reversibility of this reaction is temperature-dependent .

特性

IUPAC Name |

trimethyl-[2-[10-(2-trimethylsilylethynyl)anthracen-9-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Si2/c1-25(2,3)17-15-23-19-11-7-9-13-21(19)24(16-18-26(4,5)6)22-14-10-8-12-20(22)23/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMULQBEYKPFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)

![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)